[Asn6,13,14]-beta-Amyloid (1-42) is a modified form of the beta-amyloid peptide, specifically the 42 amino acid variant known for its role in Alzheimer's disease. This compound features asparagine substitutions at positions 6, 13, and 14, which can influence its aggregation properties and neurotoxicity. The beta-amyloid peptide is derived from the amyloid precursor protein and is implicated in the formation of amyloid plaques in the brains of individuals with Alzheimer's disease.
Beta-amyloid peptides are primarily generated from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The specific variant [Asn6,13,14]-beta-amyloid (1-42) can be synthesized in laboratories for research purposes to study its effects on neuronal cells and its role in neurodegenerative diseases.
[Asn6,13,14]-beta-Amyloid (1-42) falls under the classification of neuropeptides and amyloid peptides. It is categorized as a modified peptide due to the specific substitutions of asparagine at designated positions.
The synthesis of [Asn6,13,14]-beta-Amyloid (1-42) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.
The synthesis requires careful control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography and mass spectrometry are typically employed to confirm the identity and purity of the synthesized peptide.
[Asn6,13,14]-beta-Amyloid (1-42) maintains a similar backbone structure to native beta-amyloid (1-42), consisting of a sequence of amino acids that folds into a characteristic beta-sheet conformation. The substitutions at positions 6, 13, and 14 introduce additional polar side chains that may affect intermolecular interactions.
The molecular formula for [Asn6,13,14]-beta-Amyloid (1-42) is C_42H_65N_11O_10S. Its molecular weight is approximately 804.0 g/mol. Structural studies using nuclear magnetic resonance spectroscopy have shown that modifications can alter aggregation kinetics compared to unmodified beta-amyloid peptides.
[Asn6,13,14]-beta-Amyloid (1-42) can undergo various chemical reactions typical for peptides:
Kinetic studies using fluorescence spectroscopy have demonstrated that asparagine substitutions can modulate aggregation rates by altering hydrogen bonding patterns within the peptide structure.
The mechanism by which [Asn6,13,14]-beta-Amyloid (1-42) exerts its effects involves several steps:
Studies indicate that modified forms like [Asn6,13,14]-beta-Amyloid (1-42) may exhibit altered toxicity profiles compared to wild-type beta-amyloid due to changes in aggregation propensity and interaction with cellular components.
Relevant analytical techniques such as circular dichroism spectroscopy help characterize secondary structural elements under various conditions.
[Asn6,13,14]-beta-Amyloid (1-42) serves several important roles in scientific research:
Beta-amyloid (Aβ) peptides are proteolytic fragments derived from the amyloid precursor protein (APP), a transmembrane glycoprotein processed sequentially by β-secretase (BACE1) and γ-secretase complexes. The Aβ(1-42) isoform, characterized by its 42-amino-acid length, exhibits pronounced aggregation kinetics and neurotoxicity compared to the more abundant Aβ(1-40) variant. This propensity stems from two additional hydrophobic C-terminal residues (Ile41 and Ala42), which enhance self-assembly into β-sheet-rich oligomers and fibrils [1] [6].
Genetic and biochemical evidence solidifies Aβ(1-42)'s centrality in AD pathogenesis:
Table 1: Key Aβ Isoforms in Alzheimer’s Disease Pathogenesis
Isoform | Relative Abundance | Aggregation Propensity | Pathological Significance |
---|---|---|---|
Aβ(1-40) | High (~90%) | Moderate | Major component of vascular amyloid; less neurotoxic than Aβ(1-42) |
Aβ(1-42) | Low (~10%) | High | Core component of parenchymal plaques; seeds oligomer formation; strongly neurotoxic |
Aβ(1-43) | Very low | Very High | Enhanced fibrillization; associated with aggressive early-onset AD |
Pyroglutamate-Aβ(3-42) | Variable | High | Protease-resistant; accumulates in dense-core plaques; co-localizes with Aβ(1-42) |
[Asn6,13,14]-Aβ(1-42) is a chemically modified variant where aspartic acid residues at positions 6, 13, and 14 are substituted with asparagine (Fig. 1A). These sites are critical for metal binding, peptide conformation, and oxidative reactivity:
Biophysical analyses reveal profound impacts on secondary structure:
Table 2: Structural and Functional Effects of Asparagine Substitutions in Aβ(1-42)
Position | Wild-Type Residue | Role in Wild-Type Aβ(1-42) | Effect of Asn Substitution |
---|---|---|---|
6 | Aspartic acid (D) | Zinc binding; salt bridge stabilization | Disrupted metal coordination; slowed nucleation phase; reduced fibril density |
13 | Histidine (H) | Metal binding; ROS generation (H₂O₂ production) | ~70% reduction in Cu²⁺-mediated ROS; altered oligomer surface hydrophobicity |
14 | Histidine (H) | Partner in His13-His14 metal-binding dyad | Loss of β-sheet propensity; formation of truncated, mechanically unstable fibrils |
These substitutions also perturb proteolytic clearance pathways. Wild-type Aβ(1-42) is degraded by insulin-degrading enzyme (IDE) and neprilysin, but [Asn6,13,14]-Aβ(1-42) shows resistance to IDE due to altered N-terminal conformation [5] [8]. This may contribute to its persistence in the brain parenchyma.
Interactive Table Legend
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7